3-Methyl-2-thienyl ZINC bromide

Catalog No.
S8663491
CAS No.
M.F
C5H5BrSZn
M. Wt
242.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-thienyl ZINC bromide

Product Name

3-Methyl-2-thienyl ZINC bromide

IUPAC Name

zinc;3-methyl-2H-thiophen-2-ide;bromide

Molecular Formula

C5H5BrSZn

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C5H5S.BrH.Zn/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1

InChI Key

QOEYTZPVSXRHCY-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]SC=C1.[Zn+2].[Br-]

3-Methyl-2-thienyl zinc bromide is an organozinc compound that features a thienyl group, specifically a methyl-substituted thiophene. This compound is notable for its reactivity in various organic synthesis reactions, particularly in cross-coupling reactions. The thienyl group contributes to its unique electronic properties, making it suitable for applications in materials science and organic synthesis.

  • Cross-Coupling Reactions: It is commonly used in Suzuki and Negishi coupling reactions, where it reacts with various electrophiles to form carbon-carbon bonds. The thienyl group enhances the compound's reactivity due to its electron-withdrawing characteristics, facilitating the formation of new aromatic compounds .
  • Electrophilic Substitution: The presence of the thienyl moiety allows for electrophilic aromatic substitution reactions, expanding the range of potential derivatives that can be synthesized from this compound .

The synthesis of 3-Methyl-2-thienyl zinc bromide can be achieved through several methods:

  • Direct Insertion Method: A common method involves the direct insertion of active zinc into 3-bromothiophene under controlled conditions (e.g., using tetrahydrofuran as a solvent) to yield the desired organozinc compound .
  • Electrochemical Methods: Recent advances have introduced electrochemical techniques for synthesizing thienylzinc compounds, which can offer high yields and milder reaction conditions compared to traditional methods .
  • Grignard Reagent Formation: Another approach includes forming a Grignard reagent from a suitable precursor followed by halogen exchange or reaction with zinc bromide .

3-Methyl-2-thienyl zinc bromide has several applications in organic chemistry:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals, particularly through cross-coupling reactions that form complex molecular structures .
  • Material Science: The compound's unique electronic properties make it useful in developing organic semiconductors and photovoltaic materials .

Interaction studies involving 3-Methyl-2-thienyl zinc bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate the mechanisms of cross-coupling reactions and the influence of substituents on reactivity and selectivity in synthetic applications. Detailed kinetic studies are necessary to understand how different conditions affect the reaction outcomes.

Several compounds share structural similarities with 3-Methyl-2-thienyl zinc bromide, including:

Compound NameStructure TypeUnique Features
3-Methyl-2-thiophenyl lithiumOrganolithiumHighly reactive; used in nucleophilic additions
2-Thienyl zinc chlorideOrganozincLess sterically hindered; different reactivity
4-Methyl-2-thiophenyl zinc bromideOrganozincDifferent substitution pattern; varied applications

Uniqueness

3-Methyl-2-thienyl zinc bromide is unique due to its specific methyl substitution on the thiophene ring, which influences its electronic properties and reactivity compared to other similar organozinc compounds. This makes it particularly valuable for targeted synthetic applications where selectivity is crucial.

Molecular Composition and Physical Properties

3-Methyl-2-thienyl zinc bromide belongs to the heteroleptic organozinc halide class, featuring one alkyl/aryl ligand (3-methylthienyl) and one halide (bromide) bound to zinc. Its molecular formula is C₅H₅BrSZn, with a molecular weight of 242.4 g/mol. The compound is typically prepared as a solution in tetrahydrofuran (THF) or diethyl ether to enhance stability, as pure forms are pyrophoric and sensitive to moisture. Key physical properties include:

PropertyValueSource
CAS Number57377113
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in THF, ethers

Structural Features

The compound’s structure (Fig. 1) consists of a thiophene ring with a methyl group at the 3-position and a zinc atom coordinated to bromine. X-ray crystallography and NMR studies confirm that the zinc center adopts a tetrahedral geometry, with the thienyl group acting as a σ-donor ligand. The methyl substituent enhances electron density at the α-carbon, increasing nucleophilicity during coupling reactions.

Fig. 1: 2D structure of 3-methyl-2-thienyl zinc bromide. The thienyl ring (S-containing aromatic system) is substituted with a methyl group (CH₃) at position 3, while zinc (Zn) is bonded to bromine (Br).

Synthesis and Stability

Synthesis typically involves transmetallation or direct insertion of zinc into thienyl halides:

  • Transmetallation route: Reaction of 3-methyl-2-thienyllithium with ZnBr₂ in anhydrous THF at −78°C yields the target compound.
  • Direct insertion: Activated zinc powder reacts with 3-methyl-2-bromothiophene in THF under inert conditions.

The compound decomposes upon exposure to air or protic solvents, necessitating strict anaerobic handling.

Hydrogen Bond Acceptor Count

3

Exact Mass

239.85868 g/mol

Monoisotopic Mass

239.85868 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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